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Introduction

GLPG1837 is a potent, orally bioavailable potentiator of the Cystic Fibrosis Transmembrane
Conductance Regulator (CFTR) protein.[1] It is an investigational compound developed for the
treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1]
GLPG1837 has been shown to enhance the channel gating of various CFTR mutants, thereby
increasing chloride ion transport across the cell membrane. This document provides detailed
application notes and protocols for the use of GLPG1837 in patch-clamp electrophysiology
studies to characterize its effects on CFTR channel function.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement
of ion channel activity with high temporal and voltage resolution. It is the gold standard for
characterizing the effects of compounds like GLPG1837 on the biophysical properties of CFTR,
including channel conductance and open probability.

Mechanism of Action

GLPG1837 acts as a CFTR potentiator, meaning it increases the open probability (Po) of the
CFTR channel, leading to increased chloride transport.[2] Mechanistic studies have revealed
that GLPG1837 shares a common mechanism of action with the approved CFTR potentiator,
ivacaftor (VX-770).[3] It is believed to bind to a site on the CFTR protein that is distinct from the
ATP-binding sites and allosterically modulates channel gating.[3] This action is independent of

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b607657?utm_src=pdf-interest
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29079713/
https://pubmed.ncbi.nlm.nih.gov/29079713/
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6212544/
https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5715911/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in
the normal gating cycle of CFTR.[3] Evidence suggests that GLPG1837 and ivacaftor may
compete for the same or overlapping binding site within the transmembrane domains of CFTR.

[21[3][4]1[5]

The potentiation of CFTR by GLPG1837 is state-dependent, with a higher affinity for the open
state of the channel.[1][3] This is consistent with a classic allosteric modulation mechanism
where the binding of the potentiator stabilizes the open conformation of the channel, thereby
increasing the time it spends in a conductive state.

Data Presentation

The following tables summarize the quantitative data on the effect of GLPG1837 on various
CFTR mutants as determined by patch-clamp and related electrophysiological assays.

Table 1: Potency (ECso) of GLPG1837 on Different CFTR Mutants
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CFTR Mutant Cell Line Assay Type ECso (M) Reference
) Macroscopic

Wild-Type (WT) CHO 0.23+0.12 [6]
Patch-Clamp
YFP Halide

G551D HEK293 0.339 [7]
Assay

_ 0.47 £ 0.02 (in

Macroscopic

G551D CHO presence of [6]
Patch-Clamp

dPATP)

YFP Halide

F508del CFBE41lo- 0.003 [7]
Assay
Macroscopic

D924E CHO 0.71+£0.07 [8]
Patch-Clamp
Macroscopic

D924N CHO 2.29+0.78 [8]
Patch-Clamp
Macroscopic

N1138L/G551D CHO 0.08 £ 0.02 [9]
Patch-Clamp
Macroscopic

N1138F/G551D CHO 0.16 £ 0.05 [9]
Patch-Clamp
Macroscopic

N1138Y/G551D CHO 0.40+£0.10 [9]
Patch-Clamp
Macroscopic

S1141K/G551D CHO 0.26 £ 0.02 [9]
Patch-Clamp
Macroscopic

S1141R/G551D CHO 0.51+£0.13 [9]
Patch-Clamp
Macroscopic

S1141T/G551D CHO 1.74+0.31 9]

Patch-Clamp

Table 2: Efficacy of GLPG1837 on CFTR Mutants (Fold-Increase in Current)
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Fold-Increase in

GLPG1837 Macroscopic
CFTR Mutant . Reference
Concentration Current (mean *
SEM)
G551D 3uM 19.85 + 0.94 [6]
G551D 20 pM (saturating) 35.62£5.42 [6]
G551D (in presence Further potentiation
Dose-dependent [6]

of 20 pM dPATP)

observed

Experimental Protocols

This section provides detailed protocols for cell culture, solutions, and whole-cell patch-clamp
recording to study the effects of GLPG1837 on CFTR.

Cell Culture and Transfection

HEK293 cells are a suitable expression system for exogenous CFTR and are commonly used

in patch-clamp studies.

Cell Line: Human Embryonic Kidney (HEK293) cells.

e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO:..

o Passaging: Passage cells every 2-3 days when they reach 80-90% confluency.

e Transfection:

o Plate HEK293 cells onto glass coverslips in a 35 mm dish at a density that will result in 50-

70% confluency on the day of transfection.

o Transfect cells with a plasmid encoding the desired human CFTR mutant and a

fluorescent reporter gene (e.g., GFP) using a suitable transfection reagent according to

the manufacturer's protocol.
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o Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein
expression before performing patch-clamp experiments. For temperature-sensitive
mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for 16-24 hours
can increase membrane expression.

Solutions for Whole-Cell Patch-Clamp Recording

Extracellular (Bath) Solution:

Component Concentration (mM)
NacCl 145

KCI 4

CaClz 1

MgClz 1

HEPES 10

Glucose 10

Adjust pH to 7.4 with NaOH. Adjust osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution:

Component Concentration (mM)
CsCl 140

MgCl2 2

EGTA 10

HEPES 10

Mg-ATP 35

GTP-Tris 0.2
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Adjust pH to 7.2 with CsOH. Adjust osmolarity to ~290 mOsm with sucrose. Aliquot and store at
-20°C. Thaw and add Mg-ATP and GTP fresh on the day of the experiment.

Stock Solutions:

GLPG1837: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.
Dilute to the final desired concentration in the extracellular solution on the day of the
experiment. The final DMSO concentration should not exceed 0.1%.

Forskolin (FSK): Prepare a 10 mM stock solution in DMSO. Store at -20°C. Forskolin is used
to activate adenylyl cyclase, increase intracellular cAMP, and thereby activate CFTR through
PKA-dependent phosphorylation.

Genistein (Gst): Prepare a 50 mM stock solution in DMSO. Store at -20°C. Genistein is a
general tyrosine kinase inhibitor that can also directly potentiate CFTR.

CFTRIinh-172: Prepare a 10 mM stock solution in DMSO. Store at -20°C. This is a specific
inhibitor of CFTR and can be used to confirm that the measured currents are mediated by
CFTR.

Whole-Cell Patch-Clamp Protocol

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MQ when filled
with the intracellular solution.

Cell Visualization: Place a coverslip with transfected cells in the recording chamber on the
stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

Gigaohm Seal Formation: Approach a fluorescently labeled (e.g., GFP-positive) cell with the
patch pipette while applying slight positive pressure. Once the pipette touches the cell
membrane, release the positive pressure to facilitate the formation of a high-resistance (GQ)
seal.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under
the pipette tip to achieve the whole-cell configuration. This allows for electrical access to the
entire cell and control of the intracellular environment.
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» Voltage-Clamp Protocol:

o Set the amplifier to voltage-clamp mode.

o Hold the membrane potential at -40 mV.

o To elicit CFTR currents, apply a voltage-step protocol. A typical protocol consists of
stepping the membrane potential from a holding potential of -40 mV to a range of test
potentials from -100 mV to +100 mV in 20 mV increments for 400 ms.

o Data Acquisition:

o Record currents before and after the application of activating agents.

o First, establish a stable baseline recording in the extracellular solution.

o Activate CFTR by perfusing the chamber with an extracellular solution containing an
activator cocktail, typically 10 uM Forskolin and 30-50 pM Genistein. Wait until the current
reaches a stable, activated level.

o GLPG1837 Application:

o Once a stable activated CFTR current is established, perfuse the chamber with the
extracellular solution containing the desired concentration of GLPG1837 in the continued
presence of the activator cocktail.

o Record the current until a new steady-state is reached to determine the potentiating effect
of GLPG1837.

o To determine the dose-response relationship, apply increasing concentrations of
GLPG1837.

¢ Washout and Inhibition:

o To assess the reversibility of the GLPG1837 effect, wash out the compound by perfusing
with the activator-containing extracellular solution.
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o At the end of the experiment, apply the CFTR-specific inhibitor, CFTRinh-172 (10 uM), to
confirm that the measured current is mediated by CFTR.

Visualizations
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Caption: Proposed mechanism of GLPG1837 action on the CFTR channel.

Experimental Workflow for Patch-Clamp Study
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Caption: General workflow for a patch-clamp experiment with GLPG1837.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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